molecular formula C15H20ClN5 B102013 Spirazine CAS No. 15599-44-7

Spirazine

Cat. No.: B102013
CAS No.: 15599-44-7
M. Wt: 305.80 g/mol
InChI Key: VVMKZMXFFVPKJM-UHFFFAOYSA-N
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Description

Spirazine is a theoretical chemical structure first proposed in the early 20th century as part of a hypothesis explaining hereditary mechanisms. According to historical sources, spirazines were hypothesized to form coordinated systems within the nucleus, acting as "chemical messengers" or "intracellular hormones" to regulate cellular processes . However, this hypothesis faced criticism for lacking empirical validation and was described as speculative in early 20th-century literature . No modern synthetic or analytical data on spirazines exist in contemporary databases, suggesting the term remains confined to historical theoretical discussions.

Properties

IUPAC Name

5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKZMXFFVPKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166012
Record name Spirazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15599-44-7
Record name Spirazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROTRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirotriazine can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of spirotriazine typically involves optimizing one of the above synthetic routes to achieve high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.

Chemical Reactions Analysis

Types of Reactions

Spirotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction yields reduced derivatives .

Mechanism of Action

The mechanism of action of spirotriazine involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While spirazine itself lacks modern experimental data, its proposed heterocyclic nature invites comparison with well-studied diazine and piperazine derivatives. Below, we analyze key structural and functional analogs:

Pyrazine Derivatives

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at 1,4 positions, shares a diazine backbone hypothetically akin to spirazines. Unlike spirazines, pyrazine derivatives are extensively characterized and utilized in drug design due to their:

  • Bioactivity : Pyrazine scaffolds exhibit antimicrobial, anticancer, and antitubercular properties. For example, pyrazine-2-carbohydrazide derivatives demonstrate significant enzyme inhibition activity .
  • Synthetic Versatility : Pyrazine rings serve as platforms for synthesizing hybrid molecules (e.g., imidazo[1,2-d]pyridines), enhancing pharmacological profiles .
  • Natural Occurrence : Pyrazines are found in natural products like asperazine, a bis-indole alkaloid with antiviral activity .

Piperazine Derivatives

Piperazine, a saturated six-membered ring with two nitrogen atoms at 1,4 positions, is a cornerstone of medicinal chemistry. Key distinctions from spirazines include:

  • Pharmacological Applications : Piperazine moieties are critical in CNS-active drugs (e.g., trazodone, cetirizine) due to their ability to modulate serotonin and histamine receptors .
  • Synthetic Utility : Piperazine serves as a building block for sulfonamide and amide derivatives, improving solubility and bioavailability .
  • Regulatory Challenges : Piperazine derivatives are monitored due to their misuse in designer drugs, necessitating advanced analytical methods (e.g., mass spectrometry) for detection .

Quinoxaline Derivatives

Quinoxaline (benzopyrazine), a fusion of benzene and pyrazine, shares structural similarities with spirazines but is empirically validated:

  • Antibiotic Activity: Quinoxaline derivatives are key in antibiotics like echinomycin, which targets DNA .
  • Electrochemical Applications : Used in organic semiconductors due to electron-deficient aromatic systems .

Comparative Analysis of Key Compounds

Compound Structure Key Features Biological Activities Applications References
This compound Hypothetical diazine Theoretical hereditary regulator; no synthetic data Proposed role in cellular messaging Historical hypothesis only
Pyrazine Aromatic diazine Aromaticity enhances stability; versatile functionalization Antimicrobial, anticancer Drug design, agrochemicals
Piperazine Saturated 1,4-diazacyclohexane High solubility; conformational flexibility Antipsychotic, antihistamine CNS drugs, polymer synthesis
Quinoxaline Benzene-fused pyrazine Electron-deficient ring system Antibiotic, anticancer Antibiotics, materials science

Research Findings and Trends

  • Synthetic Innovations: Pyrazine derivatives synthesized via iminobenzoate intermediates show enhanced crystallinity and bioactivity . Piperazine-based CNS agents, such as fluphenazine, leverage field alignment studies for optimized receptor interactions .
  • Pharmacological Gaps: Unlike spirazines, pyrazine and piperazine derivatives have defined SAR (structure-activity relationship) profiles. For example, 2-diphenylphosphinomethyl-3-methylpyrazine exhibits antitumor activity via kinase inhibition .
  • Analytical Challenges : Piperazines require advanced MS/IR techniques for forensic identification, reflecting their structural complexity compared to theoretical spirazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spirazine

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